2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis with high efficiency and minimal by-products .
Chemical Reactions Analysis
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and modulate biological pathways . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for the treatment of various diseases .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be compared with other similar compounds, such as 1,2,3-triazole-fused pyrazines and pyridazines . These compounds share a similar heterocyclic core structure but differ in their substituents and specific chemical properties.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23) |
InChI Key |
BTBFTXBNKDYRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origin of Product |
United States |
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